4-amino-N~3~-isopropyl-N~5~-(4-methylbenzyl)isothiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N~3~-isopropyl-N~5~-(4-methylbenzyl)isothiazole-3,5-dicarboxamide (abbreviated as AMB) is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the isothiazole family and has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research.
Scientific Research Applications
Molecular Structure and Properties
- "Amicarbazone" (Kaur et al., 2013) discusses a compound with a similar structure, highlighting its crystal packing dominated by N—H⋯O and N—H⋯N hydrogen bonds. This information can be crucial in understanding the molecular interactions and stability of the compound in various environments. Read more.
Synthesis and Derivative Studies
- "Synthetic studies in the 1,2-Dithiole series. II. Routes to 4-Methylamino-1,2-dithiole-3-thione" (Brown et al., 1965) provides insights into the synthesis of related compounds, useful for understanding the chemical pathways and reactions involved in synthesizing similar molecules. Read more.
- "Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives" (Bektaş et al., 2007) explores the synthesis of derivatives that may share structural similarities, indicating potential antimicrobial applications. Read more.
Anticancer Potential
- "Synthesis and Anticancer Evaluation of Some New 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives" (Bekircan et al., 2008) investigates derivatives for their anticancer activity, suggesting potential therapeutic applications for similar compounds. Read more.
Chemical Reactions and Mechanisms
- "v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part 21. Synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines" (Albert & Trotter, 1979) provides a detailed study of the synthesis of related compounds, which can inform the chemical behavior of the compound . Read more.
Chelating Agents
- "Convenient synthesis of bifunctional tetraaza macrocycles." (McMurry et al., 1992) discusses the synthesis of macrocyclic tetraamines, relevant for understanding the compound's potential as a chelating agent. Read more.
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 . These proteins play crucial roles in cellular processes such as growth, differentiation, and response to external stimuli .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activity
Biochemical Pathways
Given the targets, it can be inferred that the compound likely influences pathways related to cell growth and insulin signaling .
Result of Action
Given its targets, it can be inferred that the compound may influence cell growth and insulin signaling .
properties
IUPAC Name |
4-amino-5-N-[(4-methylphenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-9(2)19-15(21)13-12(17)14(23-20-13)16(22)18-8-11-6-4-10(3)5-7-11/h4-7,9H,8,17H2,1-3H3,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPABMOXLNBRKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.